molecular formula C20H34OS2 B14588057 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol CAS No. 61151-01-7

4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol

Cat. No.: B14588057
CAS No.: 61151-01-7
M. Wt: 354.6 g/mol
InChI Key: UYADEYVYOLQTKT-UHFFFAOYSA-N
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Description

4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is an organic compound with a complex structure that includes a phenol group substituted with tert-butyl and butylsulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol typically involves the alkylation of phenol derivatives. One common method is the Friedel-Crafts alkylation, where phenol reacts with tert-butyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The butylsulfanyl groups can be introduced through a nucleophilic substitution reaction using butylthiol and a suitable leaving group on the phenol derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale alkylation and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The butylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced forms.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol involves its ability to donate hydrogen atoms, thereby neutralizing free radicals and preventing oxidative damage. The phenol group plays a crucial role in this antioxidant activity by stabilizing the resulting phenoxyl radical through resonance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Tert-butyl-2,6-bis[(butylsulfanyl)methyl]phenol is unique due to the presence of butylsulfanyl groups, which enhance its lipophilicity and potentially its antioxidant properties compared to other similar compounds.

Properties

CAS No.

61151-01-7

Molecular Formula

C20H34OS2

Molecular Weight

354.6 g/mol

IUPAC Name

4-tert-butyl-2,6-bis(butylsulfanylmethyl)phenol

InChI

InChI=1S/C20H34OS2/c1-6-8-10-22-14-16-12-18(20(3,4)5)13-17(19(16)21)15-23-11-9-7-2/h12-13,21H,6-11,14-15H2,1-5H3

InChI Key

UYADEYVYOLQTKT-UHFFFAOYSA-N

Canonical SMILES

CCCCSCC1=CC(=CC(=C1O)CSCCCC)C(C)(C)C

Origin of Product

United States

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